2-Methyl-1-(2-methylphenyl)piperazine
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Overview
Description
2-Methyl-1-(o-tolyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(o-tolyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or nickel, and specific reaction conditions, like temperature and pressure, are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(o-tolyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
2-Methyl-1-(o-tolyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(o-tolyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in effects such as muscle relaxation or paralysis in certain organisms . The compound’s unique structure allows it to bind selectively to these receptors, modulating their activity and producing desired biological effects.
Comparison with Similar Compounds
1-(o-Tolyl)piperazine: Similar in structure but lacks the methyl group.
2-Methylpiperazine: Similar but without the ortho-tolyl group.
N-Methylpiperazine: Contains a methyl group on the nitrogen atom instead of the piperazine ring.
Uniqueness: These structural features may enhance its reactivity, selectivity, and overall effectiveness in various scientific and industrial applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-1-(2-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2/c1-10-5-3-4-6-12(10)14-8-7-13-9-11(14)2/h3-6,11,13H,7-9H2,1-2H3 |
InChI Key |
BOGVRSLRVPJJQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=C2C |
Origin of Product |
United States |
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